molecular formula C29H34ClN5O5 B593632 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

Cat. No.: B593632
M. Wt: 568.1 g/mol
InChI Key: RISSJZZMOJQTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JJH260 is a chemical compound known for its inhibitory effects on androgen-induced gene 1 (AIG1), an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids (FAHFAs). This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymatic activities in various cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JJH260 involves the preparation of an N-hydroxy hydantoin carbamate structure. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of carbamate and hydantoin groups .

Industrial Production Methods

Industrial production methods for JJH260 are not widely documentedThe production process involves maintaining high purity standards and specific storage conditions to ensure the compound’s stability .

Mechanism of Action

JJH260 exerts its effects by inhibiting the enzymatic activity of AIG1. The compound binds to the active site of the enzyme, preventing it from hydrolyzing fatty acid esters of hydroxy fatty acids. This inhibition leads to a decrease in the breakdown of these esters, affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JJH260 is unique due to its specific inhibitory action on AIG1, making it a valuable tool for studying the enzyme’s role in fatty acid metabolism. Its ability to selectively inhibit AIG1 without affecting other enzymes sets it apart from similar compounds .

Biological Activity

The compound 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate, also referred to as JJH260, is a synthetic derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C₃₁H₃₇ClN₄O₃
  • Molecular Weight : 567.22 g/mol .

JJH260 has been identified as an inhibitor of androgen-induced gene 1 (AIG1), an enzyme involved in the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs). This inhibition is significant as it suggests a role in modulating lipid metabolism and potentially influencing inflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that JJH260 exhibits significant inhibitory activity against AIG1. The compound's efficacy was assessed through various assays measuring its impact on cell viability and enzyme activity.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for AIG1 inhibition was reported to be low, indicating high potency .
  • Cell Line Testing : JJH260 was tested on several human cancer cell lines, showing promising results in reducing cell proliferation. For example, it demonstrated effective cytotoxicity against prostate cancer cell lines, which is crucial for potential therapeutic applications in oncology.

In Vivo Studies

Research involving animal models has further elucidated the biological activity of JJH260.

  • Tumor Growth Inhibition : In murine models of prostate cancer, administration of JJH260 resulted in a significant reduction in tumor size compared to control groups .
  • Mechanistic Insights : The compound's ability to inhibit AIG1 leads to alterations in lipid signaling pathways, which are often dysregulated in cancerous tissues.

Case Studies

Several case studies have highlighted the therapeutic potential of JJH260:

  • Prostate Cancer Model :
    • Objective : To evaluate the anti-tumor effects of JJH260.
    • Methodology : Mice were treated with JJH260 at varying doses.
    • Results : A dose-dependent reduction in tumor volume was observed, alongside a decrease in serum prostate-specific antigen (PSA) levels.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory properties of JJH260.
    • Methodology : The compound was administered in models of induced inflammation.
    • Results : Significant reductions in inflammatory markers were noted, suggesting a dual role in both cancer and inflammatory conditions .

Comparative Analysis with Other Compounds

To contextualize the effectiveness of JJH260, a comparative analysis with other known inhibitors targeting similar pathways is presented below:

Compound NameTarget EnzymeIC50 (µM)Application Area
JJH260AIG1<0.5Cancer therapy
WWL70ABHD60.070Pain management
ML226ABHD110.015Neuroprotection

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Reagent Selection : Use silylformamidine derivatives for efficient coupling reactions, as demonstrated in pyrazolo[1,5-a]pyrazine functionalization at position 7 .
  • Solvent and Temperature Control : Reactions in anhydrous benzene or methanol under reflux (60–80°C) minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/hexane mixtures enhances purity .
  • Monitoring : TLC and in-situ NMR track reaction progress to avoid over-functionalization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the imidazo[1,5-a]pyrazine core (e.g., δ 2.8–3.5 ppm for piperidine protons, δ 7.2–8.1 ppm for aromatic substituents) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tertiary amine vibrations (N-CH3 at ~2800 cm⁻¹) .

Q. How can researchers mitigate common impurities formed during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates like unreacted 4-(4-chlorophenethyl)piperidine or incomplete cyclization products .
  • Adjust Stoichiometry : Maintain a 1.2:1 molar ratio of silylformamidine to pyrazine precursors to reduce residual starting material .
  • Acidic Workup : Neutralize excess reagents (e.g., HCl washes) to precipitate impurities .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the piperidine-carboxylate moiety’s role in target binding .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the imidazo[1,5-a]pyrazine core’s nitrogen atoms .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess dynamic binding modes .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition IC50) under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may confound activity results .
  • Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (e.g., apoptosis via flow cytometry) .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers and test isolated forms for activity differences .
  • X-ray Crystallography : Resolve the 3D structure of the compound bound to a kinase (e.g., PDB deposition) to identify stereospecific hydrogen bonds .
  • Circular Dichroism : Correlate conformational flexibility (e.g., piperidine ring puckering) with receptor activation/inhibition .

Properties

IUPAC Name

[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISSJZZMOJQTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 4
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.